

# Genotoxic and Carcinogenic Potential of Imazalil: A Technical Guide

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## Compound of Interest

Compound Name: Imazalil

Cat. No.: B3429329

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** **Imazalil** is a systemic imidazole fungicide widely used for the post-harvest treatment of fruits and vegetables and as a seed dressing.<sup>[1]</sup> Its widespread application has led to scrutiny of its toxicological profile, particularly its potential to induce genetic damage and cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic potential of **Imazalil**, summarizing key studies, detailing experimental protocols, and illustrating the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo assays indicate a potential for DNA damage, the overall weight of evidence from a standard battery of tests suggests **Imazalil** is not mutagenic.<sup>[1][2]</sup> Carcinogenicity has been observed in rodents, primarily as liver and thyroid tumors, which are believed to occur through a non-genotoxic, receptor-mediated mode of action that may have less relevance to humans.<sup>[2]</sup>

## Genotoxic Potential

The genotoxicity of **Imazalil** has been evaluated in a comprehensive range of in vitro and in vivo assays. While the majority of standard regulatory studies have returned negative results, some recent studies have reported positive findings for DNA damage, particularly at higher concentrations.<sup>[2][3]</sup>

## Summary of Genotoxicity Studies

The results from various genotoxicity assays are summarized in the table below, providing a comparative overview of the endpoints and test systems evaluated.

End-Point	Test System	Concentration / Dose	Purity (%)	Results	Reference
In Vitro					
Reverse Mutation	Salmonella typhimurium (TA97, TA98, TA100, TA1535, TA1538)	5–500 µg/plate	98.7	Negative (with/without metabolic activation)	[2][4]
Chromosomal Aberration	Human Peripheral Lymphocytes	0 to 672 µM	N/A	Positive (Dose-dependent increase)	[5]
Micronucleus (MN) Test	Human Peripheral Lymphocytes	0 to 672 µM	N/A	Positive (Dose-dependent increase)	[5]
DNA Damage (Comet Assay)	Human Peripheral Lymphocytes	6.8 - 136 µg/plate	N/A	Positive (Dose-dependent increase in tail moment)	[3]
Unscheduled DNA Synthesis	Mammalian Cells in Culture	N/A	N/A	Negative	[4]
In Vivo					
Dominant Lethal Test	Male and Female Mice	10, 40, or 160 mg/kg bw (single dose)	N/A	Negative	[1][6]
DNA Damage (Comet Assay)	Drosophila melanogaster	1 and 4.5 mM	N/A	Positive (Statistically)	[7]

significant  
increase)

Somatic					
Mutation and	Drosophila	0.25, 1, and	N/A	Negative	[7][8]
Recombination (SMART)	melanogaster	4.5 mM			

N/A: Not Available in cited sources.

## Experimental Protocols for Key Assays

**1.2.1 Bacterial Reverse Mutation Assay (Ames Test)** This assay evaluates the potential of a substance to induce gene mutations.

- **Principle:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.
- **Methodology:** Various concentrations of **Imazalil** (e.g., 5-500 µg/plate) are added to agar plates containing the bacterial strains.[4] Plates are prepared in triplicate for each concentration, with and without S9 activation. Positive and negative controls are run concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
- **Endpoint:** A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result. **Imazalil** has consistently tested negative in this assay.[2][4]

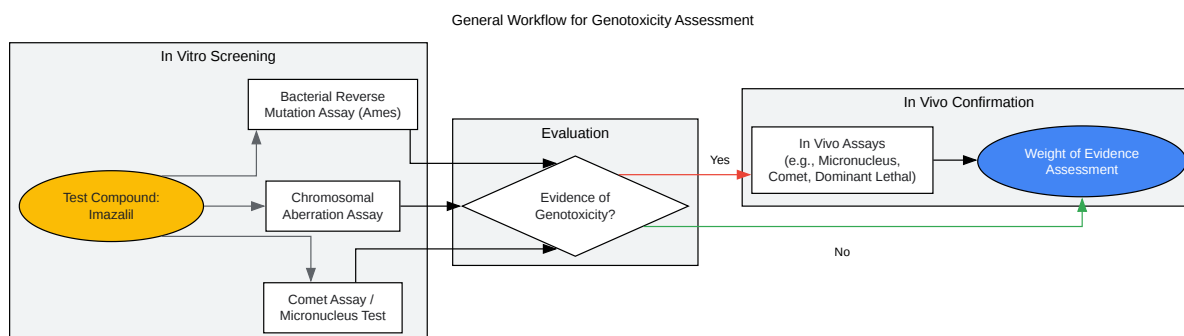
**1.2.2 DNA Damage Assay (Comet Assay)** This is a sensitive method for detecting DNA strand breaks in individual cells.

- **Principle:** Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

- Methodology: Human peripheral lymphocytes are cultured and exposed to various concentrations of **Imazalil** for a defined period (e.g., 4 or 24 hours).[3] Following exposure, the cells are collected, embedded in agarose gel, and lysed with detergents and high salts. The slides then undergo electrophoresis under alkaline conditions, followed by staining with a fluorescent DNA-binding dye.
- Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail). **Imazalil** has been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in this assay.[3]

## Genotoxicity Testing Workflow

The typical workflow for assessing the genotoxic potential of a chemical involves a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.



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A generalized workflow for assessing the genotoxicity of a chemical compound.

## Carcinogenic Potential

Long-term carcinogenicity studies in rodents have shown that **Imazalil** can induce tumors in the liver and thyroid gland.[2] However, the proposed mode of action is considered non-genotoxic and involves mechanisms that may be specific to rodents.

## Summary of Carcinogenicity Bioassays

Species / Strain	Dose / Concentration	Duration	Route of Administration	Key Findings	NOAEL	Reference
Albino Swiss Mice	0, 6.25, 25, 100 ppm (in drinking water)	18 months	Oral (drinking water)	No treatment-related increase in tumors.	40 mg/kg bw/day	[2]
SPF Albino Swiss Mice	0, 50, 200, 600 ppm (in diet)	~23 months	Oral (diet)	Increased incidence of hepatocellular adenomas and combined adenomas/carcinomas in females at the highest dose.	8.1 mg/kg bw/day (males), 9.9 mg/kg bw/day (females)	[4]
Wistar Rats	0, 5, 20, 80 mg/kg bw/day	24-30 months	Oral (diet)	No increases in tumors compared to controls.	5.0 mg/kg bw/day	[1][6]
Rats	N/A	N/A	N/A	Thyroid follicular cell tumors observed in male rats.	N/A	[2]

NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

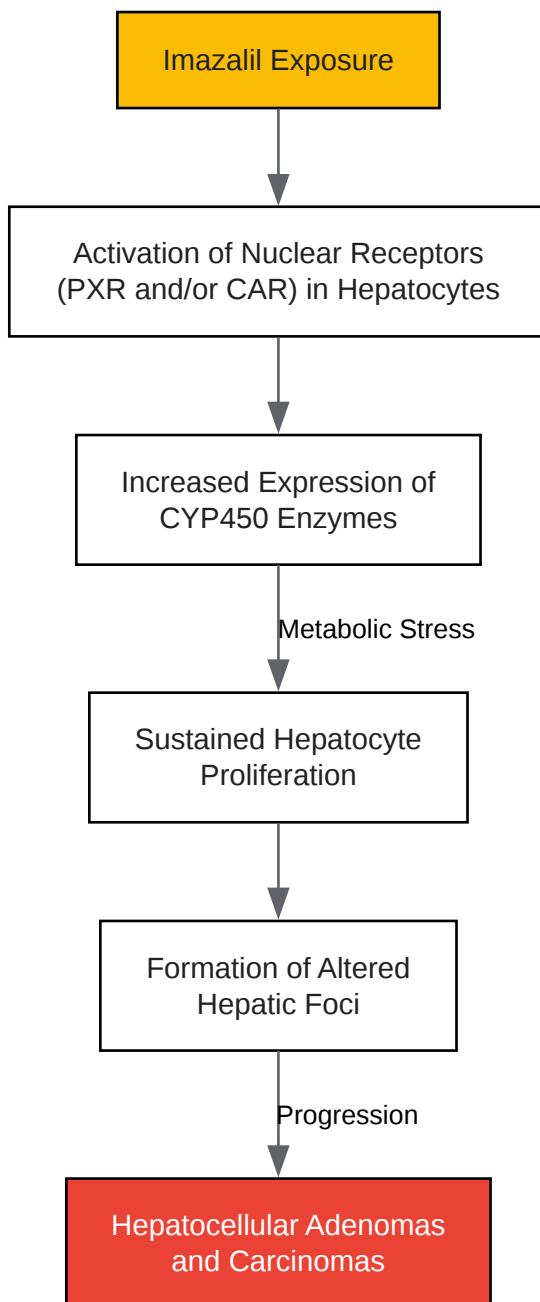
## Mode of Action (MOA) for Rodent Liver Tumors

The weight of evidence suggests that **Imazalil** is not a genotoxic carcinogen.<sup>[2]</sup> The liver tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).<sup>[2][9][10]</sup>

This activation leads to a sequence of key events:

- Receptor Activation: **Imazalil** activates PXR and/or CAR in hepatocytes.<sup>[9][10]</sup>
- Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.<sup>[2]</sup>
- Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in increased hepatocyte turnover and proliferation.<sup>[2][9]</sup>
- Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic lesions (altered hepatic foci).
- Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and carcinomas.<sup>[2]</sup>

## Proposed Mode of Action for Imazalil-Induced Rodent Liver Tumors



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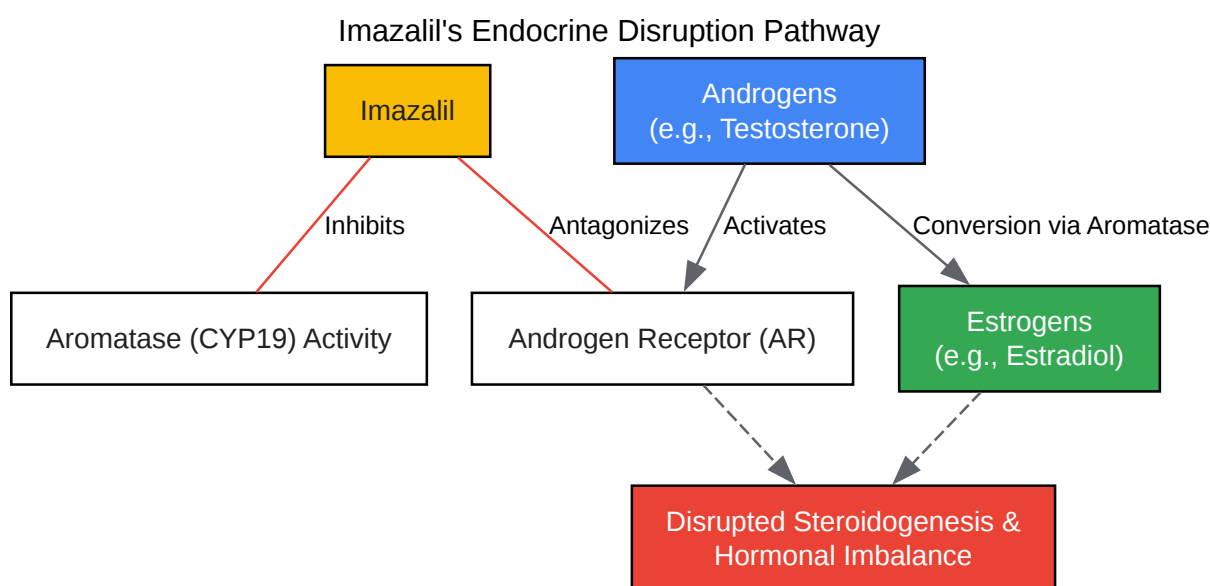
Key events in the proposed non-genotoxic MOA for rodent liver tumor formation.

## Endocrine Disruption Potential

**Imazalil** has also been identified as an endocrine disruptor, primarily through its action as an androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone



balance and is another potential indirect mechanism contributing to its toxicological profile. Maternal exposure in mice has been shown to disrupt the endocrine system in offspring, leading to an aromatase deficiency which decreases the conversion of androgens to estrogens. [11][12]



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Mechanism of endocrine disruption by **Imazalil** via androgen receptor antagonism.

## Experimental Protocol: Long-Term Carcinogenicity Bioassay

- Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal model.
- Methodology:
  - Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice), with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]
  - Dosing: The test substance is administered for a major portion of the animal's lifespan (e.g., 18-24 months).[2][4] **Imazalil** has been tested via administration in the diet or

drinking water at multiple dose levels, including a control group and a high dose intended to be a maximum tolerated dose (MTD).

- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died prematurely) are preserved and subjected to comprehensive histopathological examination by a veterinary pathologist.
- Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated groups compared to the control group. Statistical analysis is performed to determine if there is a compound-related increase in tumor formation.

## Conclusion

The toxicological profile of **Imazalil** is complex. The weight of evidence from standard genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei, indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly explained by a non-genotoxic mode of action involving sustained activation of nuclear receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have a threshold and may be more relevant to high-dose exposures in sensitive rodent species than to low-level human dietary exposure. Regulatory bodies like the JMPR and EFSA have established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose (ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14] Further research into the toxicity of its metabolites remains an area of interest for regulatory agencies.[15][16]

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